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CAS No.: 159301-46-9
Cat. No.: B1149577
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Executive Summary

Epichlorohydrin-ds (CAS 69533-54-6) is the fully deuterated isotopologue of epichlorohydrin (1-
chloro-2,3-epoxypropane).[1][2][3][4] It serves as a critical reagent in nuclear magnetic
resonance (NMR) spectroscopy, mechanistic organic chemistry, and metabolic stability profiling
in drug discovery.

While chemically analogous to its proteo-counterpart (ECH-do), ECH-ds exhibits distinct
physical properties driven by the Deuterium Isotope Effect—most notably a ~5.6% increase in
density and unique vibrational spectral signatures. This guide provides a definitive reference for
its physical constants, spectroscopic behavior, and handling protocols, designed to ensure data

integrity in high-precision research environments.

Molecular Architecture & Isotopic Substitution

The transition from Proteo-ECH to Deutero-ECH involves the substitution of all five hydrogen

atoms with deuterium (

H). This substitution increases the molecular weight and alters the vibrational frequency of C-H
vs. C-D bonds, impacting reaction kinetics (Kinetic Isotope Effect, KIE) and stability.
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Proteo-Epichlorohydrin Deuterated

Feature . .
(ECH-do) Epichlorohydrin (ECH-ds)
C C

Formula H D
ClO ClO

CAS Number 106-89-8 69533-54-6

Molecular Weight 92.52 g/mol 97.56 g/mol

Isotopic Purity Natural Abundance Typically =98 atom % D
Chiral epoxide (racemic or Chiral epoxide (racemic or

Structure ) )
enantiopure) enantiopure)

Physical Properties Matrix

The following data consolidates experimental values and comparative literature for ECH-ds
against the standard ECH-do.

Table 1: Comparative Physical Constants
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Property

Proteo-ECH (do)

Deutero-ECH (ds)

Technical Insight

Density (25 °C)

1.181 g/mL

1.247 g/mL

Critical: Mass
increase due to

neutron addition (
Hvs

H). Essential for

gravimetric dosing.

Boiling Point

116-118 °C

115-117 °C

Negligible difference;
deuterium substitution
rarely alters BP
significantly in small

polar molecules.

Melting Point

-57 °C

-57 °C

Identical phase

transition behavior.

Refractive Index (

)

1.438

1.438

Optical properties
remain largely
unaffected by isotopic

substitution.

Flash Point

28 °C

~28 °C

Safety: Treat as
Flammable Liquid

(Category 3).

Solubility

Miscible in EtOH,
Ether, CHCI

Miscible in EtOH,
Ether, CHCI

Solvation shell
dynamics are

identical.
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Analyst Note: When calculating molarity for ECH-ds, you must use the density of 1.247 g/mL.

Using the standard density (1.18 g/mL) will result in a 5.3% error in stoichiometry.

Spectroscopic Characterization (The "Fingerprint")

ECH-ds is primarily utilized because it is "silent” in

H-NMR, allowing researchers to observe reaction products without solvent interference or to
use it as a probe for mechanistic studies.

Nuclear Magnetic Resonance (NMR)
e H-NMR:

o ECH-do: Shows complex multiplets at
2.6 — 3.6 ppm.

o ECH-ds:Silent. No signals observed in the standard proton window. Residual peaks (if
<99.9% D) appear as small multiplets with reduced coupling constants (

e C-NMR:
o Carbon signals in ECH-ds appear as multiplets due to spin-spin coupling between
C and
H (Spin
).

o Multiplicity Rule:

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. A carbon attached to two deuteriums (e.g., the -CD
Cl group) will appear as a quintet (1:2:3:2:1 intensity).

o Isotope Shift: Signals typically shift slightly upfield (lower ppm) compared to ECH-do.

Mass Spectrometry (MS)

e Parent lon: m/z 97 (vs 92 for do).

e Fragmentation: The +5 Da shift is conserved in fragments containing the carbon backbone,
aiding in metabolite identification (e.g., distinguishing glutathione conjugates of ECH).

Applications in Drug Development & Mechanism

The strategic use of ECH-ds centers on the Deuterium Switch concept—strengthening bonds to
alter metabolic rates without changing pharmacology.

Diagram 1: Metabolic Stability & Kinetic Isotope Effect
Logic

This workflow illustrates how ECH-ds is used to probe metabolic pathways, specifically
oxidative opening of the epoxide or displacement of the chloride.
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Caption: Logic flow demonstrating the Kinetic Isotope Effect (KIE). The stronger C-D bond in
ECH-ds resists enzymatic cleavage, allowing researchers to identify rate-limiting steps in
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metabolism.

Experimental Protocols

Protocol A: Purity Verification via Quantitative NMR
(qNMR)

Objective: Determine the isotopic enrichment and chemical purity of ECH-ds stock. Principle:
Since ECH-ds is proton-silent, we use a known internal standard to quantify residual proteo-
ECH.

Materials:
e Analyte: ECH-ds (~20 mg)
« Internal Standard (IS): Maleic Acid (High purity, non-volatile) or TCNB.
e Solvent: CDCI
(100% D).
Workflow:

e Gravimetry: Weigh 20.0 mg ECH-ds and 5.0 mg Internal Standard into a vial. Record weights
to 0.01 mg precision.

e Solvation: Dissolve in 600 uL CDCI
. Vortex for 30 seconds.
e Acquisition:
o Pulse Angle: 90°
o Relaxation Delay (d1): = 30 seconds (Critical for accurate integration).
o Scans: 16-32.

e Analysis:
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o Integrate IS peak (set to defined proton count).
o Integrate residual ECH peaks (2.6—-3.6 ppm).
o Calculation:

(Where
=Integral,

=# Protons,
=Mol. Weight,

=Weight)

Protocol B: Anhydrous Handling (Preventing D/H
Exchange)

Context: Epoxides are reactive electrophiles. Moisture can lead to hydrolysis (forming diols)
and potential D/H exchange if acidic protons are present.

o Storage: Store ECH-ds at 2—8 °C under Argon atmosphere.

o Syringe Technique: Use gas-tight glass syringes. Avoid plastic syringes as ECH can swell
rubber plungers and leach plasticizers.

e Quenching: If used in excess, quench reactions with buffered saline. Do not use acidic water,
as this accelerates ring opening.

Safety & Handling (E-E-A-T)

Warning: ECH-ds possesses the same toxicity profile as non-deuterated epichlorohydrin. It is a
potent alkylating agent.

e GHS Classification: Carcinogen (1B), Flammable Liquid (3), Acute Toxicity (3).[5]

o Engineering Controls: All handling must occur inside a certified chemical fume hood.
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e PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Standard
latex is permeable to ECH.

o Decontamination: Spills should be treated with 10% aqueous sodium hydroxide to hydrolyze
the epoxide ring to glycerol (less toxic), followed by absorption with vermiculite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Deuterated Epichlorohydrin (ECH-ds): Technical
Characterization & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149577#physical-properties-of-deuterated-
epichlorohydrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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